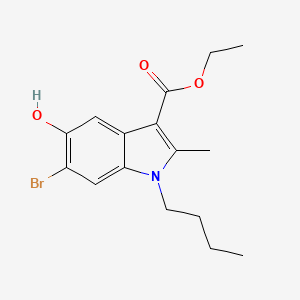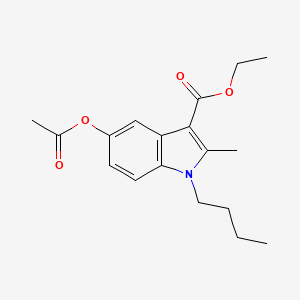![molecular formula C20H21N3O B4313881 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313881.png)
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Vue d'ensemble
Description
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused ring system that includes a pyrazole ring and a quinazoline ring, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions can yield the desired pyrazoloquinazoline .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow methods may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the fused ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. For example, it may inhibit tyrosine kinases or other signaling molecules, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-phenyl-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- 5-(4-chlorophenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- 5-(4-methoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline
Uniqueness
5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE is unique due to the presence of the 2-methoxyphenyl group, which may enhance its biological activity and selectivity compared to other similar compounds. This structural feature can influence the compound’s interaction with molecular targets, potentially leading to improved therapeutic efficacy.
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-12-9-13(2)19-16(10-12)17-11-14(3)22-23(17)20(21-19)15-7-5-6-8-18(15)24-4/h5-11,20-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYXHIADJFPFMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CC=C4OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[benzyl(3-hydroxy-2-methylpropyl)amino]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B4313811.png)
![1'-benzyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4313814.png)
![N-[(4-ALLYL-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-3-CHLOROBENZAMIDE](/img/structure/B4313823.png)
![2-methyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B4313829.png)
![2-ETHOXY-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B4313836.png)
![2-METHYL-5-(3-PYRIDYL)-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313854.png)
![2-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B4313859.png)
![METHYL 4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZOATE](/img/structure/B4313864.png)
![4-(2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzoic acid](/img/structure/B4313869.png)
![5-(1H-indol-3-yl)-2,9-dimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B4313874.png)
![5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313893.png)
![2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B4313894.png)
